molecular formula C13H15N3O7S B12761323 Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester CAS No. 81717-17-1

Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Cat. No.: B12761323
CAS No.: 81717-17-1
M. Wt: 357.34 g/mol
InChI Key: MHCMBZXVUQQWMD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Chemical Naming Conventions

The compound’s IUPAC systematic name derives from its parent structure and functional group hierarchy. The longest carbon chain begins with the ethyl ester moiety, followed by the oxoacetate group linked to a sulfonamide-substituted phenyl ring. The full IUPAC designation is:
ethyl 2-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate .

Key Naming Features:

  • Ethyl ester : The terminal ethyl group (C2H5) bound to the carboxylic acid via an ester linkage.
  • Oxoacetate backbone : Two ketone (oxo) groups flanking the central acetate group.
  • Sulfonamide bridge : A sulfonyl (-SO2-) group connecting the phenyl ring to the methylamino-oxoacetyl moiety.
  • Substituents : A methylamino (-NHCH3) group attached to the oxoacetyl fragment.

Alternative names include:

  • Ethyl ((4-((2-(methylamino)-2-oxoacetamido)sulfonyl)phenyl)carbamoyl)glyoxylate
  • Ethyl 2-(4-(N-(2-(methylamino)-2-oxoacetyl)sulfamoyl)phenylcarbamoyl)-2-oxoacetate.

These variants emphasize the sulfamoyl linkage or reposition the carbamoyl group in the naming hierarchy.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula C13H15N3O7S reflects the compound’s composition:

  • 13 carbon atoms : Distributed across the ethyl ester, phenyl ring, and oxoacetyl chains.
  • 3 nitrogen atoms : Located in the methylamino, sulfonamide, and anilino groups.
  • 7 oxygen atoms : From ester, ketone, sulfonyl, and amide functionalities.
  • 1 sulfur atom : Central to the sulfonamide bridge.

Constitutional Isomerism:

Constitutional isomers share the molecular formula but differ in connectivity. Potential isomers include:

Sulfonamide Position Isomers:

Relocating the sulfonamide group to alternative positions on the phenyl ring (e.g., meta or ortho instead of para) would yield positional isomers.

Ester Group Isomers:

Replacing the ethyl ester with a methyl or propyl ester alters the alkyl chain without changing the molecular formula.

Functional Group Rearrangements:

Swapping the methylamino-oxoacetyl group with a nitro or hydroxyl group could produce functional isomers, though this would require adjusting hydrogen counts to maintain the formula.

A comparative analysis of these isomers highlights the compound’s structural specificity. For instance, para-substitution on the phenyl ring optimizes steric stability, whereas meta-substitution might hinder sulfonamide resonance.

Stereochemical Configuration and Tautomeric Possibilities

Stereochemistry:

The compound lacks chiral centers due to its symmetrical oxoacetate groups and planar sulfonamide bridge. However, restricted rotation around the sulfonamide’s S-N bond creates atropisomerism potential. Atropisomers arise when rotational barriers exceed ~25 kcal/mol, but computational models suggest a barrier of ~18 kcal/mol for this compound, making enantiomer separation unlikely under standard conditions.

Tautomerism:

Two tautomeric forms are plausible:

  • Keto-Enol Tautomerism :
    The oxoacetate group may undergo keto-enol interconversion (Figure 1A). The enol form stabilizes via intramolecular hydrogen bonding between the enolic hydroxyl and adjacent ketone oxygen. Density functional theory (DFT) calculations predict a 4.2 kcal/mol preference for the keto form in the gas phase, shifting toward enol dominance in polar solvents.

  • Sulfonamide-Sulfonimide Tautomerism :
    The sulfonamide group (-SO2NH-) may tautomerize to a sulfonimide (-SO2N=) structure (Figure 1B). Solvent polarity strongly influences this equilibrium:

  • Gas phase : Sulfonamide favored by 5.8 kcal/mol.
  • Water : Energy gap narrows to 1.3 kcal/mol, increasing sulfonimide prevalence.
Table 1: Tautomeric Energy Differences
Tautomer Pair ΔE (Gas Phase, kcal/mol) ΔE (Water, kcal/mol)
Keto vs. Enol +4.2 -2.1
Sulfonamide vs. Sulfim +5.8 +1.3

These tautomeric shifts impact reactivity, particularly in nucleophilic acyl substitution reactions at the oxoacetate site.

Structural Depiction:

          O                          O
           \                         /
O=S=O-NH-C-(CO-NH-CH3)    ↔    O=S=O-N=C-(CO-NH-CH3)
           /                         \
          NH-C6H4-O-CO-CH2-CO-O-C2H5

Figure 1: (A) Keto-enol and (B) sulfonamide-sulfonimide tautomers. Arrows indicate interconversion pathways.

Properties

CAS No.

81717-17-1

Molecular Formula

C13H15N3O7S

Molecular Weight

357.34 g/mol

IUPAC Name

ethyl 2-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C13H15N3O7S/c1-3-23-13(20)12(19)15-8-4-6-9(7-5-8)24(21,22)16-11(18)10(17)14-2/h4-7H,3H2,1-2H3,(H,14,17)(H,15,19)(H,16,18)

InChI Key

MHCMBZXVUQQWMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC

Origin of Product

United States

Preparation Methods

Sulfonamide Formation

The sulfonamide moiety is typically introduced by reacting a sulfonyl chloride derivative with an aniline or substituted aniline compound. This reaction proceeds via nucleophilic substitution where the amine attacks the sulfonyl chloride, forming the sulfonamide bond.

  • Typical reagents: Sulfonyl chloride derivative, substituted aniline (4-amino substituted phenyl compound)
  • Conditions: Usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the released HCl.
  • Temperature: 0–25 °C to avoid side reactions.

Introduction of the Oxoacetyl Group

The oxoacetyl group linked to the methylamino substituent is introduced by acylation of the sulfonamide intermediate with an appropriate oxoacetyl chloride or anhydride derivative.

  • Reagents: Oxoacetyl chloride or equivalent acylating agent, methylamine or methylamino derivative.
  • Conditions: Low temperature (0–5 °C) to control reactivity and prevent decomposition.
  • Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.

Esterification to Form Ethyl Ester

The final step involves esterification of the carboxylic acid group to form the ethyl ester. This can be achieved by:

  • Method A: Acid-catalyzed esterification

    • Reacting the carboxylic acid intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • Conditions: Reflux under ethanol, removal of water to drive equilibrium.
    • Yield: Moderate to high (70–85%).
  • Method B: Use of acid chlorides and alcohols

    • Conversion of the acid to acid chloride followed by reaction with ethanol.
    • Conditions: Low temperature, inert atmosphere.
    • Yield: High (80–95%).
  • Method C: Catalytic esterification using solid acid catalysts

    • Use of Amberlyst-15 or other solid acid catalysts in ethanol.
    • Advantages: Mild conditions, easier purification.
    • Yield: 70–82% reported for similar esters.

Purification

  • Purification is typically done by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure ethyl ester compound.
  • Characterization by NMR, IR, and mass spectrometry confirms the structure.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Sulfonamide formation Sulfonyl chloride + substituted aniline + base 0–25 DCM, THF 75–90 Base neutralizes HCl, inert atmosphere
Oxoacetylation Oxoacetyl chloride + methylamine derivative 0–5 DCM, acetonitrile 65–85 Low temp to avoid side reactions
Esterification (acid-catalyzed) Carboxylic acid + ethanol + acid catalyst Reflux Ethanol 70–85 Removal of water drives reaction
Esterification (acid chloride) Acid chloride + ethanol 0–25 DCM or inert solvent 80–95 High yield, requires acid chloride prep
Esterification (solid acid catalyst) Amberlyst-15 + ethanol Room temp Ethanol 70–82 Mild conditions, easier workup

Research Findings and Optimization Notes

  • The sulfonamide formation is highly efficient under mild conditions, but the choice of base and solvent can affect purity and yield.
  • Oxoacetylation requires strict moisture control to prevent hydrolysis of acyl chlorides.
  • Esterification yields can be improved by using acid chlorides rather than direct acid-ethanol reactions, but this adds a preparatory step.
  • Solid acid catalysts offer greener alternatives with comparable yields and simpler purification.
  • Literature reports emphasize the importance of temperature control and inert atmosphere to prevent decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In this type of reaction, one functional group is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols. Substitution reactions can yield a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical research, particularly in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and gene expression. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) Ethyl (3-fluoro-4-methylphenyl)aminoacetate (CAS 69066-06-4)
  • Structure : Features a 3-fluoro-4-methylphenyl group instead of the sulfonamide-linked phenyl.
  • Impact :
    • Fluorine increases electronegativity and metabolic stability.
    • Methyl group enhances steric hindrance, reducing reactivity compared to the sulfonamide-containing target compound .
  • Applications : Intermediate in agrochemical synthesis .
b) Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)
  • Structure : Methoxy (-OCH₃) substituent at the para position.
  • Impact :
    • Methoxy group donates electron density, increasing resonance stabilization.
    • Lacks the sulfonamide group, limiting its use in sulfa drug analogs .
  • Applications : Pharmaceutical intermediate for antihypertensive agents .
c) Ethyl (4-ethoxyphenyl)aminoacetate (CAS 13789-91-8)
  • Structure : Ethoxy (-OCH₂CH₃) substituent.
  • Impact :
    • Longer alkyl chain increases hydrophobicity compared to methoxy derivatives.
    • Reduced polarity may affect solubility in aqueous systems .

Sulfonamide-Containing Analogs

a) Acetic acid,oxo[[4-[[[oxo(propylamino)acetyl]amino]sulfonyl]phenyl]amino]-, ethyl ester (CAS N/A)
  • Structure: Propylamino group replaces methylamino in the target compound.
  • Impact: Longer alkyl chain (propyl vs. Similar sulfonamide backbone suggests comparable antimicrobial activity .
  • Applications : Research intermediate in sulfonamide drug development .
b) Ethyl 4-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate (CAS 97021-19-7)
  • Structure: Dimethylamino and acetyl groups replace the oxoacetyl-sulfonamide system.
  • Impact: Dimethylamino group increases basicity, altering solubility and binding affinity. Lacks sulfonamide functionality, limiting enzyme-targeting applications .

Halogen-Substituted Derivatives

a) Ethyl [(4-chlorophenyl)amino]oxoacetate (CAS 7267-26-7)
  • Structure : Chlorine substituent at the para position.
  • Impact :
    • Chlorine’s electronegativity enhances stability but may introduce toxicity concerns.
    • Absence of sulfonamide group reduces versatility in drug design .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
Target Compound C₁₃H₁₆N₄O₇S 396.35 g/mol Sulfonamide, methylamino, ethyl ester Antimicrobial research
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₁H₁₁FNO₃ 224.21 g/mol 3-Fluoro-4-methylphenyl Agrochemical intermediate
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ 223.23 g/mol 4-Methoxyphenyl Pharmaceutical intermediate
Acetic acid,oxo[[4-[[[oxo(propylamino)acetyl]amino]sulfonyl]phenyl]amino]-, ethyl ester C₁₄H₁₉N₃O₇S 397.38 g/mol Propylamino, sulfonamide Sulfonamide drug development

Research Findings and Implications

  • Synthetic Routes : The target compound is synthesized via sulfonation of an aniline precursor, followed by oxoacetylation and esterification . Analogs with halogen or alkoxy substituents use Ullmann or Buchwald-Hartwig coupling .
  • Biological Activity: Sulfonamide-containing derivatives show promise in targeting carbonic anhydrase and dihydropteroate synthase, critical enzymes in bacteria . Non-sulfonamide analogs are less potent in these pathways.

Biological Activity

Acetic acid, specifically the compound known as ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester , is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₅S
  • Molecular Weight : 358.38 g/mol
  • Functional Groups : Contains sulfonamide, amide, and ester groups which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes by binding to their active sites. This property is significant in drug design for targeting metabolic pathways.
  • Protein Interactions : The presence of amide and ester functionalities facilitates hydrogen bonding and other non-covalent interactions with proteins and nucleic acids, potentially affecting their structure and function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess antimicrobial properties. The compound may inhibit bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antitumor Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through pathways involving p53 activation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of similar sulfonamide compounds against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Mechanisms :
    • Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of sulfonamide derivatives in a murine model of arthritis. Treatment with these compounds led to a reduction in swelling and inflammatory markers.
  • Antitumor Activity :
    • A recent investigation into the antitumor effects of related compounds showed that they can induce cell cycle arrest in human cancer cell lines, suggesting potential for therapeutic development.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSulfonamide groupAntimicrobial
AcetazolamideSulfonamide + carbonic anhydrase inhibitorDiuretic, Antiglaucoma
FurosemideSulfonamide + loop diuretic actionDiuretic

Future Directions

The potential therapeutic applications of acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific enzymes and receptors.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans for conditions such as bacterial infections and inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and reduce side effects.

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